Physostigmine-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

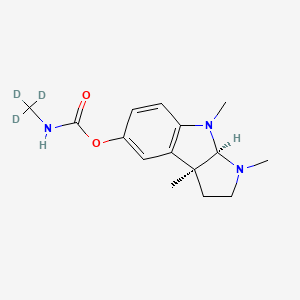

Physostigmine-d3 is a deuterated form of physostigmine, a naturally occurring alkaloid found in the Calabar bean. It is a reversible cholinesterase inhibitor, which means it prevents the breakdown of acetylcholine, a neurotransmitter, thereby increasing its concentration at synaptic junctions. This compound is used primarily in research settings to study the pharmacokinetics and pharmacodynamics of physostigmine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Physostigmine-d3 involves the incorporation of deuterium atoms into the physostigmine molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.

Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:

Catalytic Hydrogenation: Using a deuterium gas source and a suitable catalyst to replace hydrogen atoms with deuterium.

Deuterium Exchange Reactions: Conducting reactions in deuterium oxide to facilitate the exchange of hydrogen with deuterium.

Analyse Chemischer Reaktionen

Types of Reactions: Physostigmine-d3 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert this compound to its reduced forms using reducing agents like sodium borohydride.

Substitution: Substitution reactions involve replacing one functional group with another. For example, nucleophilic substitution can occur in the presence of nucleophiles like hydroxide ions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

Substitution: Nucleophiles such as hydroxide ions, amines, and thiols under appropriate reaction conditions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of this compound.

Reduction Products: Reduced forms of this compound.

Substitution Products: Substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

Physostigmine-d3 serves as a valuable tool in pharmacological studies due to its ability to inhibit acetylcholinesterase, thereby increasing the concentration of acetylcholine in synaptic clefts. This property makes it particularly useful for:

- Studying Alzheimer's Disease : Research indicates that physostigmine can improve cognitive function in patients with mild to moderate Alzheimer's disease. A multicenter trial demonstrated that patients receiving controlled-release physostigmine showed statistically significant cognitive improvements compared to placebo groups . The study highlighted the drug's potential in enhancing cognitive performance over a 6-week treatment period.

- Neuropharmacology : this compound is used to explore cholinergic signaling pathways and their implications in neurodegenerative diseases. Its deuterium labeling allows for precise tracking of metabolic processes and interactions within the body.

Neuroscience Applications

In neuroscience, this compound is employed to elucidate the role of acetylcholine in various neurological functions:

- Behavioral Studies : Researchers utilize this compound in animal models to assess its effects on learning and memory. The compound's ability to enhance cholinergic activity provides insights into the mechanisms underlying memory formation and retrieval.

- Drug Interaction Studies : this compound is instrumental in investigating how different drugs affect cholinergic transmission. By observing changes in behavior and neurochemical levels following administration, researchers can better understand potential therapeutic combinations.

Clinical Insights

This compound has also found applications in clinical research settings:

- Controlled Trials : The compound has been involved in double-blind studies assessing its efficacy and safety profiles in various populations. For instance, a study involving 1,111 subjects with Alzheimer's disease demonstrated its potential benefits and adverse effects, providing critical data for future therapeutic strategies .

- Pharmacokinetics : The deuterium labeling of this compound allows for advanced pharmacokinetic studies, enabling scientists to track the compound's absorption, distribution, metabolism, and excretion more accurately than non-labeled counterparts.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

Wirkmechanismus

Physostigmine-d3 is compared with other cholinesterase inhibitors such as:

Neostigmine: A quaternary amine with poor central nervous system penetration, primarily used for peripheral cholinergic effects.

Pyridostigmine: Similar to neostigmine, with limited central nervous system effects.

Rivastigmine: A carbamate cholinesterase inhibitor with better central nervous system penetration, used in the treatment of Alzheimer’s disease.

Uniqueness of this compound:

Deuterium Labeling: The presence of deuterium atoms makes this compound unique, allowing for detailed pharmacokinetic studies using mass spectrometry.

Central Nervous System Penetration: Unlike neostigmine and pyridostigmine, this compound can cross the blood-brain barrier, making it useful for studying central nervous system effects.

Vergleich Mit ähnlichen Verbindungen

- Neostigmine

- Pyridostigmine

- Rivastigmine

Biologische Aktivität

Physostigmine-d3, also known as Eserine-d3, is a deuterated form of physostigmine, an acetylcholinesterase inhibitor widely studied for its pharmacological effects. This compound has garnered attention due to its potential therapeutic applications in neurodegenerative diseases and its role as an antidote for anticholinergic toxicity. This article explores the biological activity of this compound, emphasizing its mechanisms of action, effects on neural activity, and relevant case studies.

This compound functions primarily by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine (ACh) in the synaptic cleft. By preventing ACh degradation, this compound increases ACh availability, enhancing cholinergic neurotransmission. This mechanism underlies its effectiveness in treating conditions characterized by cholinergic deficits, such as Alzheimer's disease.

- Acetylcholinesterase Inhibition : this compound binds to the active site of AChE, leading to the accumulation of ACh. This process is crucial for enhancing cognitive functions and memory retention.

- Neuroprotective Effects : Studies indicate that this compound may exert neuroprotective effects by modulating nitric oxide (NO) pathways and promoting cell proliferation in neural tissues. For instance, research on zebrafish models showed that treatment with 200 µM Physostigmine resulted in increased BrdU-labeled cells, indicating enhanced cell proliferation in the telencephalon .

Cognitive Enhancement

This compound has been shown to reverse memory deficits in transgenic mice models of Alzheimer's disease. The compound's ability to enhance cholinergic signaling is linked to improved cognitive performance in these models .

Analgesic Properties

Research has demonstrated that Physostigmine can influence pain perception. In rat models, subcutaneous and intracerebroventricular injections of Physostigmine resulted in significant alterations in nociceptive responses .

Seizure-Inducing Effects

Interestingly, while Physostigmine enhances neural activity, it can also induce seizure-like behaviors in zebrafish at higher concentrations (200 µM). This effect underscores the compound's dual role in modulating neural excitability and highlights the importance of dosage in therapeutic applications .

Case Study 1: Alzheimer's Disease Model

In a study involving transgenic mice with Alzheimer's-like pathology, administration of this compound led to significant improvements in memory tasks compared to control groups. The treated mice exhibited enhanced performance in maze tests, suggesting a restoration of cognitive function attributed to increased ACh levels .

Case Study 2: Antidote for Anticholinergic Poisoning

Physostigmine has been used effectively as an antidote for anticholinergic poisoning. Clinical observations have shown that patients treated with Physostigmine experience rapid reversal of symptoms such as delirium and tachycardia. The timing and dosage are critical; early intervention maximizes therapeutic outcomes .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(trideuteriomethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)/t13-,15+/m1/s1/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJVFDBKTWXHHD-RMLXDGKTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)OC1=CC2=C(C=C1)N([C@@H]3[C@]2(CCN3C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What was the purpose of synthesizing Physostigmine-d3?

A1: The abstract states that the synthesis of both 10R-(+) and 10S-(-)-Physostigmine-d3 (1-methyl-d3) was part of a broader effort to develop molecular probes for the U.S. Army Medical Institute of Chemical Defense. [] These probes are likely intended to help elucidate the mechanisms of action of chemical threat agents. While the specific role of this compound isn't detailed, its deuterated form suggests it could be used as an internal standard in analytical techniques or as a tool to study the metabolism and pharmacokinetics of Physostigmine.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.